

## Comparative Anticholinesterase Activity of Cassine and Its Analogues: A Guide for Researchers

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Compound of Interest		
Compound Name:	Cassine	
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This guide provides a comprehensive comparative analysis of the anticholinesterase activity of the natural alkaloid (-)-**Cassine** and its synthesized analogues. The data presented is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases, particularly Alzheimer's disease.

### Introduction

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. Natural products, such as the piperidine alkaloid (-)-**Cassine**, have shown promise as cholinesterase inhibitors. This guide details a comparative study on the inhibitory activity of (-)-**Cassine**, its homologous natural product (-)-Spectaline, and a series of twelve synthesized analogues against both AChE and BChE. The study highlights a notable preference for BChE inhibition among the tested compounds.

# Data Presentation: Comparative Anticholinesterase Activity







The inhibitory activities of **Cassine**, Spectaline, and their synthetic analogues were evaluated against electric eel acetylcholinesterase (AChEee) and human butyrylcholinesterase (BChEhu). The results, expressed as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity and more potent inhibition.



Compound	Structure	AChEee % Inhibition @ 100 μΜ	BChEhu % Inhibition @ 100 µM	BChEhu Ki (μM)
(±)-Cassine (1)	Piperidine with C12 side chain	58.7 ± 4.5	72.8 ± 3.4	19.5
(±)-Spectaline (3)	Piperidine with C14 side chain	69.8 ± 1.2	77.2 ± 1.6	11.3
Analogue 10a	Tetrahydropyridin e with C7 side chain	20.3 ± 0.9	49.3 ± 2.4	ND
Analogue 10b	Tetrahydropyridin e with C12 side chain	34.6 ± 2.6	67.5 ± 2.8	ND
Analogue 10c	Tetrahydropyridin e with C14 side chain	47.5 ± 1.5	83.4 ± 0.9	5.24
Analogue 11a	Acetylated tetrahydropyridin e with C7 side chain	17.5 ± 3.5	37.8 ± 3.5	ND
Analogue 11b	Acetylated tetrahydropyridin e with C12 side chain	21.6 ± 3.1	58.6 ± 1.9	ND
Analogue 11c	Acetylated tetrahydropyridin e with C14 side chain	28.9 ± 2.1	68.7 ± 1.7	ND
Analogue 12a	Desmethylpiperid ine with C7 side chain	13.9 ± 3.1	55.4 ± 3.1	ND



Analogue 12b	Desmethylpiperid ine with C12 side chain	25.6 ± 2.8	70.9 ± 1.9	17.4
Analogue 12c	Desmethylpiperid ine with C14 side chain	31.5 ± 2.1	75.3 ± 1.3	ND
Analogue 13a	Acetylated desmethylpiperid ine with C7 side chain	11.6 ± 3.8	65.2 ± 2.1	13.2
Analogue 13b	Acetylated desmethylpiperid ine with C12 side chain	18.7 ± 3.2	59.8 ± 2.5	ND
Analogue 13c	Acetylated desmethylpiperid ine with C14 side chain	22.4 ± 2.8	66.3 ± 1.8	ND

ND: Not Determined for compounds with less than 65% inhibition at 100  $\mu$ M. Data sourced from Silva et al., 2022.[1][2]

The results indicate a general trend of higher inhibitory activity against BChE as compared to AChE. Notably, the synthetic analogue 10c exhibited the most potent BChE inhibition with a Ki of  $5.24 \, \mu M.[1][2]$ 

## **Experimental Protocols**

The anticholinesterase activity was determined using an on-flow mass spectrometry-based dual-enzyme assay.

- 1. Enzyme Immobilization:
- Electric eel acetylcholinesterase (AChEee) and human serum butyrylcholinesterase
   (BChEhu) were immobilized on fused silica capillaries to create immobilized enzyme



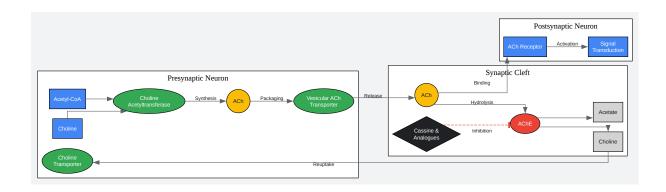
reactors (ICERs).

- The immobilization process involves activating the capillary surface, followed by the covalent attachment of the respective enzymes.
- 2. On-flow Dual-Enzyme Assay System:
- The system consists of a liquid chromatography (LC) system, two parallel ICERs (one for AChEee and one for BChEhu), and a mass spectrometer (MS) detector.
- Switching valves are used to direct the flow of the substrate and inhibitor solutions through the ICERs to the MS.
- 3. Assay Procedure:
- A solution of the substrate, acetylcholine (ACh), is continuously infused through both ICERs.
- The enzymatic reaction produces choline, which is detected by the mass spectrometer. The area of the protonated choline ion peak ([M+H]<sup>+</sup> m/z 104.0) is monitored to measure the baseline enzyme activity.
- To test for inhibition, a solution of the test compound (Cassine or its analogues) is injected
  into the system.
- The inhibitor and substrate are incubated with the immobilized enzymes.
- The reduction in the production of choline in the presence of the inhibitor is measured by the decrease in the corresponding peak area in the mass spectrum.
- The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
- 4. Determination of Inhibition Constant (Ki):
- For the most potent compounds, dose-response curves were generated by injecting a range of inhibitor concentrations.



• The inhibitor constant, Ki, which reflects the binding affinity of the inhibitor to the enzyme, was determined from replots of the primary reciprocal plot data (Lineweaver-Burk plots).[1]

# Visualizations Cholinergic Synapse Signaling Pathway

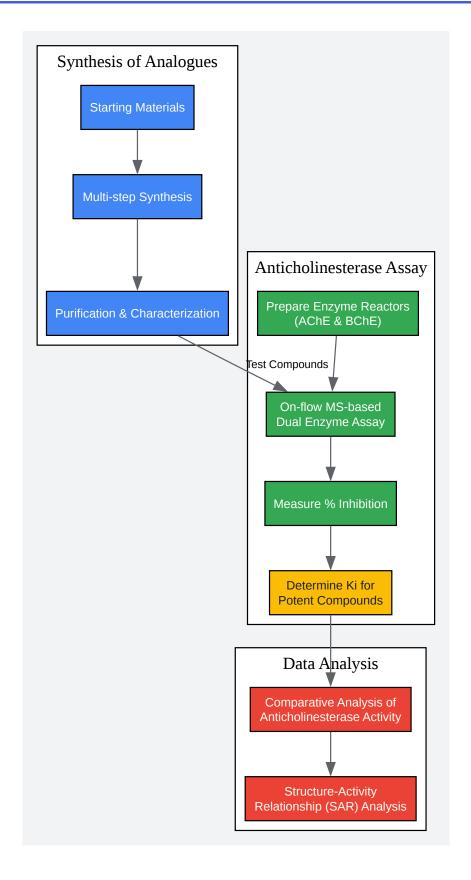


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Caption: Cholinergic synapse and the inhibitory action of Cassine.

# **Experimental Workflow for Anticholinesterase Activity Screening**





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Caption: Workflow for synthesis and anticholinesterase screening.



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### References

- 1. KEGG PATHWAY: Cholinergic synapse Reference pathway [kegg.jp]
- 2. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
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